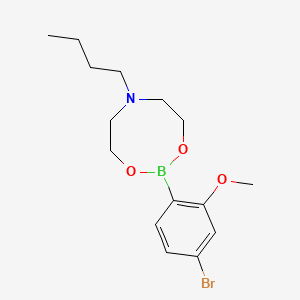
2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a heterocyclic ring structure, which is substituted with a 4-bromo-2-methoxyphenyl group and a butyl chain. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane typically involves the reaction of 4-bromo-2-methoxyphenylboronic acid with a suitable diol under dehydrating conditions to form the boronic ester. The reaction is usually carried out in the presence of a catalyst such as palladium, and the reaction conditions may include heating and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, forming the corresponding phenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-bromo-2-methoxyphenylboronic acid.
Reduction: 2-methoxyphenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane involves its ability to form stable complexes with various biological molecules. The boron atom in the compound can interact with hydroxyl and amino groups in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications such as BNCT.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methoxyphenylboronic acid: Similar structure but lacks the dioxazaborocane ring.
2-(4-Bromo-2-methoxyphenyl)ethanol: Similar aromatic substitution but different functional groups.
4-Bromo-2-methoxyphenol: Similar aromatic substitution but lacks the boronic ester functionality.
Uniqueness
2-(4-Bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane is unique due to its boronic ester functionality within a heterocyclic ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions, such as in drug development and advanced material synthesis.
Propiedades
Fórmula molecular |
C15H23BBrNO3 |
|---|---|
Peso molecular |
356.1 g/mol |
Nombre IUPAC |
2-(4-bromo-2-methoxyphenyl)-6-butyl-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C15H23BBrNO3/c1-3-4-7-18-8-10-20-16(21-11-9-18)14-6-5-13(17)12-15(14)19-2/h5-6,12H,3-4,7-11H2,1-2H3 |
Clave InChI |
RHMKFOKVWWAJMP-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCN(CCO1)CCCC)C2=C(C=C(C=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















